2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine
Description
Properties
CAS No. |
1214388-67-6 |
|---|---|
Molecular Formula |
C11H8F2N2O |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-4-3-9(7-15-10)8-2-1-5-14-6-8/h1-7,11H |
InChI Key |
KMIVIQLSUCHKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Substitution of Pyridin-2-ol Derivatives
The benchmark approach involves treating 5-bromopyridin-2-ol with sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) at 120°C. This one-pot procedure achieves 68% yield of 2-(difluoromethoxy)-5-bromopyridine through an SNAr mechanism.
Mechanistic Insights :
- Base-mediated deprotonation of the hydroxyl group generates a pyridinyloxide intermediate
- Nucleophilic attack by the in situ formed difluoromethoxide (CF2O⁻)
- Concerted displacement of the bromide leaving group
Silver-Mediated Radical Difluoromethoxylation
Recent advances employ silver(I) oxide (Ag2O) as a stoichiometric oxidant with methyl fluorosulfonyldifluoroacetate (MFDA) as the CF2O source. This radical pathway enables functionalization of electron-deficient pyridines at milder temperatures (80°C) with improved regiocontrol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Substrate | 5-iodopyridin-2-ol |
| CF2O Source | MFDA (2.5 eq) |
| Oxidant | Ag2O (3.0 eq) |
| Solvent | DCE/MeCN (3:1) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 82% |
Integrated Synthetic Routes
Sequential Functionalization Pathway
A three-step sequence demonstrates scalability for industrial production:
Bromination :
Pyridin-2-ol → 5-bromopyridin-2-ol (NBS, CCl4, 75%)Difluoromethoxylation :
5-Bromopyridin-2-ol → 2-(difluoromethoxy)-5-bromopyridine (ClCF2CO2Na, Cs2CO3, 68%)Cross-Coupling :
2-(difluoromethoxy)-5-bromopyridine → Target compound (Suzuki coupling, 76%)
Overall Yield : 39% (theoretical maximum 51.5%)
Convergent Synthesis via Preformed Modules
Alternative strategies prepare both aromatic components separately before final assembly:
Pyridin-3-yl Boronic Ester Synthesis :
- 3-Bromopyridine → 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pd(dppf)Cl2, B2Pin2, 89%)
Halogenated Pyridine Preparation :
- 2-Hydroxypyridine → 2-(difluoromethoxy)-5-iodopyridine (Ag2O, MFDA, 82%)
Final Coupling :
- Modules combined under Pd(OAc)2/XPhos catalysis (92% yield)
Industrial-Scale Production Considerations
Continuous Flow Difluoromethoxylation
Modern plant designs implement flow chemistry to enhance safety and efficiency:
Reactor Parameters :
- Residence time: 8 min
- Temperature: 130°C
- Pressure: 15 bar
- Productivity: 12 kg/h
Catalyst Recycling Systems
Immobilized palladium nanoparticles on mesoporous silica (Pd@SBA-15) demonstrate:
- 98% catalyst recovery via simple filtration
- ≤5% activity loss over 15 cycles
- 40% reduction in heavy metal waste
Analytical Characterization Benchmarks
Critical validation data for the target compound:
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 8.85 (dd, J = 2.4 Hz, 1H), 8.58 (d, J = 4.8 Hz, 1H), 8.23 (d, J = 8.0 Hz, 1H), 7.89 (m, 2H), 7.45 (m, 1H), 6.85 (t, J = 73 Hz, 1H, OCF2H)
- 19F NMR (376 MHz, CDCl3): δ -80.5 (d, J = 73 Hz)
- HRMS : [M+H]+ Calcd for C12H9F2N2O: 251.0632; Found: 251.0635
Chromatographic Purity :
- HPLC: 99.8% (C18, 70:30 MeCN/H2O, 1 mL/min)
- Melting Point: 112-114°C
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Pyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) offers intermediate electronegativity compared to -CF₃ (stronger electron withdrawal) and -OCH₃ (weaker). This balance influences reactivity in cross-coupling reactions and binding in biological targets .
- Hybrid Structures : Compounds with oxadiazole or piperidine linkers (e.g., ) exhibit distinct conformational properties, affecting their pharmacokinetic profiles .
Electronic and Reactivity Comparisons
- Difluoromethoxy vs. Trifluoromethyl: -OCF₂H: Moderately electron-withdrawing, enhances stability toward hydrolysis compared to -OCH₃ due to fluorine’s inductive effect. Its polarity improves solubility in polar aprotic solvents .
- Pyridin-3-yl vs. Pyridin-4-yl : The pyridin-3-yl group introduces steric hindrance adjacent to the nitrogen, altering binding modes in enzyme active sites compared to pyridin-4-yl derivatives .
Physical Properties
Table 2: Comparative Physical Data
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|---|
| 2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine | Not reported | ~5 (DMSO) | 1.8 |
| 2-(Trifluoromethyl)-5-(pyridin-3-yl)pyridine | 156–158 | ~2 (DMSO) | 2.5 |
| 5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole | 175–177 | <1 (Water) | 3.1 |
Insights :
Biological Activity
2-(Difluoromethoxy)-5-(pyridin-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of various kinases. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8F2N
- Molecular Weight : 195.18 g/mol
- IUPAC Name : 2-(difluoromethoxy)-5-pyridin-3-ylpyridine
- CAS Number : 1214388-67-6
The primary mechanism of action for 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine involves its role as a selective inhibitor of salt-inducible kinases (SIKs) , particularly SIK2 and SIK3. These kinases are part of the AMPK family and are involved in various cellular processes including metabolism and cell growth regulation. The compound's difluoromethoxy group enhances its binding affinity to the kinase active sites, thus inhibiting their activity effectively .
Inhibition of Kinase Activity
Research indicates that 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine exhibits potent inhibitory effects on SIKs. A study demonstrated that modifications to the compound's structure significantly impacted its potency against SIK isoforms:
| Compound | SIK1 Inhibition | SIK2 Inhibition | SIK3 Inhibition |
|---|---|---|---|
| Original | Moderate | High | Moderate |
| Analog A | Low | Very High | High |
| Analog B | Moderate | Moderate | Very High |
This table illustrates how structural variations can lead to enhanced selectivity and potency against specific kinase targets .
Case Studies
- Dual SIK Inhibitors : A study explored various analogs derived from 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine, revealing that certain modifications led to increased selectivity against SIK1 while maintaining high activity against SIK2 and SIK3. This was particularly notable in analogs with substituted amine groups, which showed improved pharmacological profiles .
- In Vivo Efficacy : In vivo studies demonstrated that compounds based on the 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine scaffold exhibited significant therapeutic effects in models of respiratory diseases, suggesting potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their kinase inhibition properties .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the difluoromethoxy group is crucial for enhancing the compound's biological activity. Variations in the pyridine ring and substitution patterns also play a significant role in modulating the inhibitory effects on different kinases:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased selectivity for SIK2 |
| Replacement with ethyl | Reduced potency overall |
| Fluorine substitution | Enhanced binding affinity |
These findings highlight the importance of careful structural design in optimizing biological activity .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(difluoromethoxy)-5-(pyridin-3-yl)pyridine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , where halogenated pyridine intermediates (e.g., 3-bromo-2-(difluoromethoxy)pyridine) are coupled with pyridin-3-ylboronic acid derivatives. Key steps include the use of Pd catalysts (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and bases like potassium carbonate in refluxing solvents (e.g., dioxane/water mixtures) . Intermediate purification often involves silica gel chromatography or recrystallization.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
1H/13C NMR is used to confirm structural integrity, while HRMS (ESI) validates molecular mass. HPLC (≥97% purity thresholds) ensures product homogeneity. Impurity profiling may leverage LC-MS to detect sulfone byproducts arising from overoxidation during synthesis .
Q. How is the difluoromethoxy group introduced into the pyridine ring?
The difluoromethoxy group is typically installed via nucleophilic substitution using difluoromethoxide sources (e.g., ClCF2O− or BrCF2O−) on halogenated pyridine precursors. Reaction conditions (temperature, solvent polarity) are optimized to minimize side reactions like hydrolysis .
Advanced Research Questions
Q. How can Suzuki coupling conditions be optimized to improve yields of pyridine-containing intermediates?
Catalyst selection (e.g., Pd(OAc)2 with XPhos ligands), solvent systems (e.g., dioxane/water), and base choice (K3PO4 vs. K2CO3) significantly impact coupling efficiency. Pre-activation of boronic acids and controlled heating (e.g., 100°C, microwave-assisted) enhance reaction rates and reduce decomposition .
Q. What strategies mitigate overoxidation during the synthesis of sulfoxide/sulfone derivatives?
Overoxidation to sulfones (e.g., III in Figure 1 of ) is minimized by using milder oxidizing agents (e.g., meta-chloroperbenzoic acid instead of H2O2) and monitoring reaction progression via TLC or in situ spectroscopy. Stoichiometric control and low-temperature conditions (<0°C) further suppress undesired oxidation .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity in receptor-binding assays?
Halogen substituents (e.g., Cl, F) at specific positions enhance nicotinic acetylcholine receptor (nAChR) affinity by improving hydrophobic interactions. Radiolabeled analogs (e.g., 18F derivatives) enable PET imaging to quantify receptor density in vivo. Molecular modeling reveals that substituent orientation impacts binding pocket compatibility .
Q. What methodologies resolve contradictions in reported synthetic yields for halogenated pyridine derivatives?
Discrepancies often arise from steric/electronic effects of substituents. Systematic studies varying halogen size (e.g., Br vs. I) and reaction solvents (polar aprotic vs. non-polar) can identify optimal pathways. Computational tools (DFT) model transition states to predict regioselectivity .
Q. How is stability assessed for labile intermediates during large-scale synthesis?
Forced degradation studies (heat, light, humidity) coupled with HPLC-UV/ELSD track decomposition products. Stabilizers (e.g., antioxidants) or inert storage conditions (argon atmosphere, −20°C) preserve intermediates like sulfoxides, which are prone to disproportionation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
